(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid

Description

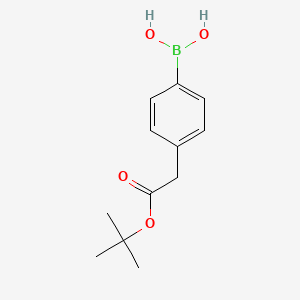

(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a 2-(tert-butoxy)-2-oxoethyl group. Its molecular formula is C₁₂H₁₇BO₄, and its structure comprises:

- A boronic acid group (-B(OH)₂) at the para position of the phenyl ring.

- A 2-(tert-butoxy)-2-oxoethyl substituent (-CH₂-C(O)-O-C(CH₃)₃) at the 4-position of the phenyl ring.

This compound is primarily utilized as a medicinal intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the reactivity of the boronic acid group .

Properties

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-12(2,3)17-11(14)8-9-4-6-10(7-5-9)13(15)16/h4-7,15-16H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUADVIZBLXEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with tert-butyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the boronic acid group reacts with the bromoacetate to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, and the reaction mixture is heated to reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the reaction.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boron-containing alcohols.

Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

Scientific Research Applications

(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive compounds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and applications:

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Structural and Functional Analysis

A. Ester vs. Amide Substituents

Ester Derivatives :

- The target compound and its ethoxy analog (C₁₀H₁₃BO₄) share an ester-linked substituent. The tert-butoxy group confers greater steric protection against hydrolysis compared to the ethoxy group, enhancing stability in aqueous media .

- Applications: Both are used as intermediates in drug synthesis (e.g., Rhodium-catalyzed couplings) .

- Amide Derivatives: Compounds like (4-(2-((4-(tert-butyl)phenyl)amino)-2-oxoethyl)phenyl)boronic acid (C₁₈H₂₁BNO₃) exhibit hydrogen-bonding capacity via the amide group, improving binding affinity in biological systems . Example: (4-(2-(Benzylamino)-2-oxoethyl)phenyl)boronic acid (C₁₅H₁₄BNO₃) shows a high melting point (>230°C), suggesting strong intermolecular interactions .

C. Physicochemical Properties

- Lipophilicity : The tert-butoxy group increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability compared to hydrophilic analogs like the ethoxy derivative (logP ~1.8) .

- Solubility: Amide derivatives (e.g., C₁₈H₂₁BNO₃) exhibit moderate aqueous solubility due to hydrogen bonding, whereas ester derivatives are more soluble in organic solvents .

Biological Activity

(4-(2-(Tert-butoxy)-2-oxoethyl)phenyl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Boronic acids are known for their ability to interact with various biological targets, making them valuable in therapeutic applications, including cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a tert-butoxy group and an oxoethyl moiety, which contributes to its unique chemical reactivity and biological interactions. The boronic acid functional group is crucial for its activity, allowing it to form reversible covalent bonds with diols and other nucleophiles.

Antiproliferative Effects

Research has demonstrated that phenylboronic acid derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies using the sulforhodamine B (SRB) assay have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. Specifically, derivatives have been observed to trigger significant caspase-3 activation, indicating the induction of programmed cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 | <10 | Cell cycle arrest at G2/M phase |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | <20 | Apoptosis induction via caspase activation |

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit various enzymes. For example, this compound may act as an inhibitor of serine proteases and other enzymes involved in cancer progression. The mechanism often involves the formation of a stable complex between the boron atom and the active site of the enzyme, leading to decreased enzymatic activity .

Study on Anticancer Activity

A study evaluated the anticancer potential of several boronic acid derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited strong cytotoxic effects against MCF-7 breast cancer cells with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that they could serve as promising candidates for further development in cancer therapy .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could modulate key signaling pathways associated with cell survival and proliferation. Specifically, they were found to affect the expression levels of proteins involved in apoptosis and cell cycle regulation, such as p21 and cyclin B1 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (4-(2-(tert-butoxy)-2-oxoethyl)phenyl)boronic acid?

- Methodology :

- Step 1 : Start with tert-butyl-protected intermediates to preserve the acid-sensitive boronic acid group. For example, tert-butyl esters (e.g., tert-butyl oxoethyl derivatives) can be introduced via nucleophilic substitution or esterification reactions .

- Step 2 : Use Suzuki-Miyaura cross-coupling to attach the phenylboronic acid moiety to the tert-butoxy-oxoethyl fragment. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in THF/H₂O mixtures are typical .

- Step 3 : Purify via column chromatography (e.g., MeOH/DCM gradients) to isolate the product, followed by recrystallization for higher purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Analysis : Confirm the tert-butoxy group (δ ~1.2 ppm for C(CH₃)₃ in ¹H NMR) and boronic acid protons (δ ~7.5–8.5 ppm for aromatic protons adjacent to boron) .

- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (exact mass: ~263.15 g/mol) and detect impurities .

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for the oxoethyl group) and B-O vibrations (~1350 cm⁻¹) .

Q. What storage conditions are optimal for maintaining stability?

- Methodology :

- Store at 4°C under inert gas (argon or nitrogen) to prevent boronic acid oxidation. Desiccate to avoid hydrolysis, as moisture can degrade the boronic acid group .

- Use amber vials to protect against light-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

- Methodology :

- Variable Screening : Optimize reaction parameters (e.g., catalyst loading, solvent polarity, and base strength). For example, higher Pd(OAc)₂ concentrations (5 mol%) in DMF may improve coupling efficiency with electron-deficient aryl halides .

- Competitive Analysis : Compare results using alternative boronic acid derivatives (e.g., pinacol esters) to assess steric/electronic effects of the tert-butoxy group .

- Mechanistic Studies : Use ¹¹B NMR to monitor boronate intermediate formation, which can clarify rate-limiting steps .

Q. What strategies mitigate hydrolysis of the tert-butoxy group during prolonged reactions?

- Methodology :

- Solvent Optimization : Use anhydrous THF or toluene instead of protic solvents (e.g., MeOH) to minimize acid-catalyzed deprotection .

- Additive Screening : Introduce mild proton scavengers (e.g., 2,6-lutidine) to neutralize trace acids generated in situ .

- Temperature Control : Conduct reactions at ≤25°C to slow hydrolysis kinetics .

Q. How does the tert-butoxy-oxoethyl substituent influence reactivity in multicomponent reactions?

- Methodology :

- Steric Effects : Compare reaction rates with analogous compounds (e.g., methyl or benzyl esters) to evaluate steric hindrance from the bulky tert-butyl group .

- Electronic Effects : Use Hammett σ constants to quantify electron-withdrawing effects of the oxoethyl group on the phenyl ring’s electrophilicity .

- Case Study : In Ugi-type reactions, the tert-butoxy group may stabilize imine intermediates, enhancing cyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.